N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a dihydroisoquinoline core, a thiophen-3-yl substituent, and a 2-fluorobenzenesulfonamide group. Sulfonamides are widely explored in medicinal chemistry due to their bioactivity, including enzyme inhibition and receptor modulation . The dihydroisoquinoline moiety may contribute to binding affinity in neurological targets, while the thiophene and fluorophenyl groups likely influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQRNXTKIHPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of key intermediates. One common approach involves:
Formation of the dihydroisoquinoline: : Starting with commercially available isoquinoline, a series of reactions including hydrogenation and functionalization yield the dihydroisoquinoline intermediate.
Incorporation of the thiophene ring: : Through a cross-coupling reaction, such as the Suzuki or Stille coupling, thiophene derivatives are introduced to form the desired thiophene-substituted dihydroisoquinoline.
Attachment of the fluorobenzenesulfonamide group: : This final step typically involves a sulfonamide formation reaction, where the fluorobenzene sulfonyl chloride reacts with the amine functionality of the dihydroisoquinoline-thiophene intermediate under mild conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows a similar pathway but may involve optimized reaction conditions, catalysts, and purification methods to ensure higher yields and purity. Continuous flow synthesis and process intensification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: : The compound is also amenable to reduction, particularly at the thiophene and dihydroisoquinoline rings, resulting in partially or fully hydrogenated products.
Substitution: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide can participate in various substitution reactions, including nucleophilic aromatic substitution at the fluorobenzene ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions vary depending on the specific conditions but often include quinoline derivatives from oxidation, fully hydrogenated isoquinoline-thiophene compounds from reduction, and various substituted benzene sulfonamides from nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: : The compound's unique structure allows it to act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: : Its incorporation into polymeric materials enhances their electronic properties, making it useful in the development of organic semiconductors and conductive polymers.
Biology
Drug Development: : Its structural motifs are present in several bioactive compounds, leading to research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors.
Biochemical Probes: : The compound is used in probing biological systems to study enzyme activity and protein interactions.
Medicine
Diagnostics: : Use in developing diagnostic tools, particularly in imaging techniques.
Industry
Chemical Manufacturing: : As an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Electronic Industry: : Its application in creating novel organic electronic materials.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide interacts with various molecular targets, including:
Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways, such as kinases and proteases, through competitive or non-competitive binding.
Receptor Modulation: : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
The precise mechanism involves the binding of the compound to its molecular target, causing a conformational change that either activates or inhibits the target's function.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes: highlights the use of sodium hydroxide-mediated cyclization to form triazole-thiones. Similar strategies might apply to synthesizing the target compound’s dihydroisoquinoline core .
- Spectroscopic Validation : IR and NMR data () confirm the importance of spectral analysis in verifying tautomeric forms and functional group integrity, a critical step for quality control in sulfonamide derivatives .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2S2 |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 954672-15-2 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 3,4-dihydroisoquinoline : This is achieved through hydrogenation of isoquinoline.
- Alkylation with Thiophene : The thiophen-3-yl group is introduced via an alkylation reaction.
- Sulfonylation : The final step involves sulfonylation with 2-fluorobenzenesulfonyl chloride under basic conditions.
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Its mechanism often involves inhibition or modulation of these targets, influencing multiple biochemical pathways.
Pharmacological Effects
Research indicates that the compound may possess:
- Anticholinesterase Activity : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .
- Neuroprotective Properties : The structural characteristics suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, compounds similar to this compound have demonstrated significant inhibition of AChE with IC50 values in the low micromolar range .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and the active site of AChE, supporting its potential as a therapeutic agent for cognitive disorders .
- Comparative Analysis : In comparison to other known AChE inhibitors, this compound's unique structure allows for selective targeting, which could reduce side effects associated with non-selective inhibitors .
Q & A
Q. Why do crystallographic data show multiple conformations of the dihydroisoquinoline moiety?
- Methodological Answer : Analyze temperature factors (B-factors) in SHELXL-refined structures . If B-factors > 30 Ų, consider lattice flexibility or solvent interactions. Perform variable-temperature NMR (−20°C to 50°C) to correlate solution-state dynamics with solid-state disorder.
Stability and Formulation
Q. How to determine the compound’s photostability for in vivo studies?
- Methodological Answer : Expose to UV light (320–400 nm) for 24–72 hrs. Monitor degradation via UPLC-PDA at 254 nm. Use accelerated stability protocols (ICH Q1B) and identify degradation products with HRMS/MS. Formulate with antioxidants (e.g., BHT) if dimerization occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
